Domoic acid originates from marine phytoplankton, specifically diatoms, which are single-celled algae. The primary species responsible for its production include Pseudonitzschia multiseries and Pseudonitzschia australis. When these diatoms bloom, they can accumulate in shellfish, leading to bioaccumulation and subsequent human exposure through seafood consumption.
In terms of classification, domoic acid is categorized as:
Domoic acid can be synthesized through various methods, including both natural extraction from marine sources and synthetic chemical pathways. The natural extraction typically involves harvesting shellfish or algal cultures known to contain high concentrations of the toxin.
Technical details regarding synthesis often involve careful control of reaction conditions to ensure high purity and yield of the final product.
The molecular formula for domoic acid is , with a molecular weight of 305.32 g/mol. The structure features:
Domoic acid undergoes various chemical reactions that are significant in both environmental and biological contexts:
These reactions highlight both the ecological impact of domoic acid in marine food webs and its potential health risks upon human consumption.
Domoic acid exerts its neurotoxic effects primarily through its action on glutamate receptors in the central nervous system.
Research indicates that even low concentrations of domoic acid can lead to significant neurotoxic effects, underscoring its potency as a marine toxin.
Relevant analyses include high-performance liquid chromatography for quantification and characterization of purity.
Domoic acid has several scientific uses:
The ongoing research into domoic acid continues to reveal insights into its ecological impacts and potential therapeutic avenues for managing neurotoxic effects in affected populations.
The biosynthesis of DA is governed by a conserved four-gene cluster (dabA, dabB, dabC, dabD) identified in toxigenic diatoms. Chromosome-level genome assemblies of Pseudo-nitzschia species (e.g., P. multiseries, P. pungens, P. delicatissima) reveal that this cluster resides in distinct genomic locations across species. In P. multiseries, the cluster spans ~8 kb and is transcriptionally co-regulated under phosphate limitation or elevated CO2, conditions known to induce DA production [2] . Remarkably, among >60 Pseudo-nitzschia species, only 26 are confirmed toxigenic, with strain-specific toxicity linked to the presence or absence of the dab cluster [1] [8].
Comparative genomics of 13 Pseudo-nitzschia species demonstrates that non-toxic species (e.g., P. delicatissima) lack the dab cluster due to independent evolutionary losses. Synteny analysis identifies breakpoints in conserved genomic regions where the cluster was likely excised. Conversely, in toxigenic species like P. australis and P. multistriata, the cluster may transpose to new loci after initial integration. This supports a "single acquisition, multiple independent losses" (SAMIL) model: the cluster was acquired horizontally in a common ancestor and subsequently lost in select lineages [1] [8]. The cluster’s GC content differs significantly from the core genome, suggesting an exogenous origin, potentially from red algae [1].
Table 1: Genomic Features of DA Biosynthesis in Pseudo-nitzschia Species
| Species | Genome Size (Mb) | Repetitive Elements (%) | dab Cluster Present? | Integration Site Variability |
|---|---|---|---|---|
| P. multiseries | 252.35 | 68.67 (LTRs: 58.45%) | Yes | Chromosome 6 (syntenic with P. pungens) |
| P. pungens | 67.11 | 34.91 (LTRs: 22.94%) | Strain-dependent | Variable |
| P. delicatissima | 34.06 | 1.73 (LTRs: 0.84%) | No | N/A (breakpoint detected) |
The dab cluster encodes enzymes that sequentially convert L-glutamate (Glu) and geranyl pyrophosphate (GPP) into isodomoic acid A (IDA), a direct precursor of DA:
The pathway is compartmentalized: DabA localizes to chloroplasts for initial precursor coupling, while DabD and DabC operate in the cytosol. The dab cluster’s organization enables coordinated expression, with transcript levels of all four genes rising >10-fold under DA-inducing conditions [2].
Table 2: Enzymatic Functions in the DA Biosynthetic Pathway
| Gene | Protein Function | Reaction Catalyzed | Cofactors/Requirements | Key Specificity |
|---|---|---|---|---|
| dabA | Terpene cyclase | Glu + GPP → N-geranyl-L-glutamic acid (L-NGG) | Mg2+ | High specificity for Glu |
| dabD | Cytochrome P450 oxidase | L-NGG → 7′-carboxy-L-NGG (3 oxidations) | NADPH, CYP450 reductase | C7′ methyl of L-NGG |
| dabC | αKG-dependent dioxygenase | 7′-carboxy-L-NGG → isodomoic acid A | Fe2+, αKG, ascorbate | Requires C7′ carboxylation |
| dabB | Hypothetical protein | Unknown (putative isomerase) | Undetermined | Undetermined |
Stable isotope labeling elucidates DA’s biosynthetic origins. Incubation of P. multiseries with [1-2H2]geraniol confirms incorporation of deuterium into DA, demonstrating that the isoprenoid moiety derives intact from geranyl pyrophosphate (GPP) without prior oxidation to an aldehyde. This supports a mechanism where DabA catalyzes direct nucleophilic substitution of GPP’s diphosphate by glutamate’s amino group [6].
A gas chromatography-mass spectrometry (GC-MS) method using propyl chloroformate derivatization enables precise measurement of isotope incorporation. This approach verifies DA’s structural backbone as formed from Glu (C1-C5) and GPP (C6-C15), with the pyrrolidine ring arising from cyclization between Glu’s α-amino group and C1 of the geranyl chain [6]. These tracer studies were instrumental in predicting enzymatic functions prior to the dab cluster’s discovery [2].
DA production extends beyond Pseudo-nitzschia to benthic diatoms like Nitzschia navis-varingica and N. bizertensis. Genomic analysis of 37 N. navis-varingica strains reveals a homologous dab cluster (dabA, B, C, D), though with key distinctions:
In red algae, a homologous rad cluster (radA, radC, radD) produces DA via a similar pathway but with altered enzyme functions (e.g., RadC cyclizes oxidized intermediates without requiring prior carboxylation) [3]. This contrasts with the strict DabD→DabC order in diatoms.
Table 3: Comparative DA Biosynthesis Across Producer Organisms
| Feature | Pseudo-nitzschia | Nitzschia navis-varingica | Red Algae (Chondria) |
|---|---|---|---|
| Major Toxins | Domoic acid | Isodomoic acids A/B | Domoic acid |
| Genomic Organization | Tandem dabABCD cluster | Tandem dabABCD cluster | Tandem radADC cluster |
| Key Cyclization Substrate | 7′-Carboxy-L-NGG | Unknown (likely similar) | 7′-Hydroxy/oxo-L-NGG |
| Phylogenetic Origin | Horizontal transfer from red algae | Horizontal transfer from red algae | Native |
| Regulatory Triggers | Phosphate limitation, high CO2 | Unclear | Unknown |
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